molecular formula C8H13NO2 B7780673 Methyl-6-isocyanohexanoate

Methyl-6-isocyanohexanoate

Cat. No.: B7780673
M. Wt: 155.19 g/mol
InChI Key: MAXHBDDRXUDVIG-UHFFFAOYSA-N
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Description

Methyl-6-isocyanohexanoate is an organic compound with the molecular formula C8H13NO2. It is characterized by the presence of an isocyanate group attached to a hexanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-6-isocyanohexanoate can be synthesized through several methods. One common approach involves the reaction of 6-bromohexanoic acid with sodium cyanate in the presence of a base, followed by esterification with methanol. The reaction conditions typically require a temperature range of 50-70°C and a reaction time of 12-24 hours .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Methyl-6-isocyanohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl-6-isocyanohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl-6-isocyanohexanoate involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea and carbamate derivatives. These reactions are crucial in the synthesis of biologically active compounds and materials .

Comparison with Similar Compounds

  • Methyl isocyanate
  • Ethyl isocyanate
  • Hexyl isocyanate

Comparison: Methyl-6-isocyanohexanoate is unique due to its hexanoate ester group, which imparts distinct chemical properties compared to other isocyanates. This structural difference influences its reactivity and applications, making it a valuable compound in specific synthetic and industrial processes .

Properties

IUPAC Name

methyl 6-isocyanohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-7-5-3-4-6-8(10)11-2/h3-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXHBDDRXUDVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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